molecular formula C27H22N2O2 B14204441 1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]- CAS No. 848780-17-6

1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-

Cat. No.: B14204441
CAS No.: 848780-17-6
M. Wt: 406.5 g/mol
InChI Key: OXJWUVSWQBOWHX-UHFFFAOYSA-N
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Description

1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two methoxyphenyl groups and a pyridinyl group attached to the indole core, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]- involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.

    2,3-Bis(4-methoxyphenyl)-1H-indole: Shares structural similarities but differs in the position of the methoxyphenyl groups.

    4,6-Bis(1H-indole-3-yl)pyrimidine: Contains indole groups attached to a pyrimidine core

Uniqueness

1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]- is unique due to its specific arrangement of methoxyphenyl and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

848780-17-6

Molecular Formula

C27H22N2O2

Molecular Weight

406.5 g/mol

IUPAC Name

3-[2,6-bis(4-methoxyphenyl)pyridin-4-yl]-1H-indole

InChI

InChI=1S/C27H22N2O2/c1-30-21-11-7-18(8-12-21)26-15-20(24-17-28-25-6-4-3-5-23(24)25)16-27(29-26)19-9-13-22(31-2)14-10-19/h3-17,28H,1-2H3

InChI Key

OXJWUVSWQBOWHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54

Origin of Product

United States

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